molecular formula C18H21N5O4S B12389626 2-(4-Methylbenzyl)thioadenosine

2-(4-Methylbenzyl)thioadenosine

Cat. No.: B12389626
M. Wt: 403.5 g/mol
InChI Key: CNHLXSDJHZQQGY-OVHGWZCWSA-N
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Description

2-(4-Methylbenzyl)thioadenosine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is primarily studied for its potential as a smooth muscle vasodilator and its ability to inhibit cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzyl)thioadenosine typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzyl)thioadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylbenzyl)thioadenosine has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of thioether-linked nucleosides.

    Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell proliferation.

Mechanism of Action

2-(4-Methylbenzyl)thioadenosine exerts its effects primarily through its interaction with adenosine receptors. By mimicking adenosine, it can bind to these receptors and modulate various signaling pathways. This includes the activation of cyclic adenosine monophosphate (cAMP) pathways, leading to smooth muscle relaxation and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine (AICAR)
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

2-(4-Methylbenzyl)thioadenosine is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties. Unlike other adenosine analogs, it has shown promising results in inhibiting cancer progression while also acting as a smooth muscle vasodilator .

Properties

Molecular Formula

C18H21N5O4S

Molecular Weight

403.5 g/mol

IUPAC Name

(2R,3S,5R)-2-[6-amino-2-[(4-methylphenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O4S/c1-9-2-4-10(5-3-9)7-28-18-21-15(19)12-16(22-18)23(8-20-12)17-14(26)13(25)11(6-24)27-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21,22)/t11-,13?,14+,17-/m1/s1

InChI Key

CNHLXSDJHZQQGY-OVHGWZCWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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